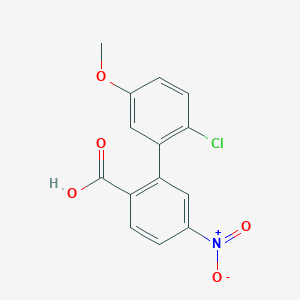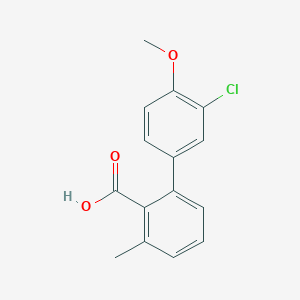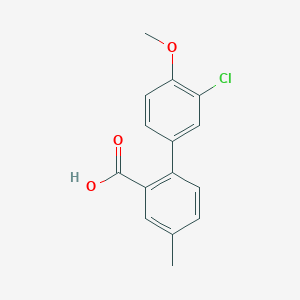
2-(3-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methoxyphenyl)-6-fluorobenzoic acid, commonly referred to as 6-FBA, is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. 6-FBA is a small organic molecule with a molecular weight of 226.71 g/mol and a melting point of 152-154°C. It is a white crystalline solid with a faint odor and is highly soluble in polar solvents such as water, ethanol, and methanol. 6-FBA is a versatile compound that can be used in a variety of applications in scientific research, including as a synthetic intermediate, a chromogenic reagent, and a fluorescent probe.
Applications De Recherche Scientifique
6-FBA is a versatile compound that can be used in a variety of applications in scientific research. It is commonly used as a synthetic intermediate in the synthesis of other organic molecules, such as pharmaceuticals and agrochemicals. 6-FBA can also be used as a chromogenic reagent, which can be used to detect the presence of certain compounds in a sample. Additionally, 6-FBA is also used as a fluorescent probe in biological studies, as it can be used to detect and quantify the presence of certain molecules in a sample.
Mécanisme D'action
6-FBA is a small organic molecule that can interact with other molecules in a variety of ways. When used as a chromogenic reagent, 6-FBA can interact with certain compounds to form a colored complex. This colored complex can then be used to detect the presence of certain compounds in a sample. When used as a fluorescent probe, 6-FBA can interact with certain molecules to form a fluorescent complex, which can be used to detect and quantify the presence of certain molecules in a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FBA are largely unknown, as it is not a naturally occurring compound and has not been extensively studied in humans. However, it is known that 6-FBA is rapidly metabolized in the body, and is not likely to accumulate in the body over time. Additionally, 6-FBA has been shown to have low toxicity in laboratory studies, with no significant adverse effects observed at doses up to 1000 mg/kg.
Avantages Et Limitations Des Expériences En Laboratoire
6-FBA is a versatile compound that can be used in a variety of laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, 6-FBA is highly soluble in polar solvents, making it easy to use in a variety of laboratory experiments. However, 6-FBA is a synthetic compound and may not be suitable for some experiments that require natural compounds.
Orientations Futures
The use of 6-FBA in scientific research is still in its infancy, and there are a number of potential future directions for its use. For example, 6-FBA could be used to develop new synthetic intermediates for the synthesis of pharmaceuticals and agrochemicals. Additionally, 6-FBA could be used as a fluorescent probe in cell-based assays to detect and quantify the presence of certain molecules. Finally, 6-FBA could be used to develop new chromogenic reagents for the detection of certain compounds in a sample.
Méthodes De Synthèse
6-FBA can be synthesized through a variety of methods, including the direct reaction of 3-chloro-4-methoxyphenol with 6-fluorobenzoic acid in the presence of an acid catalyst. This reaction produces a mixture of isomers, which can then be separated and purified through a series of chromatographic and crystallization techniques. Alternatively, 6-FBA can be synthesized from the reaction of 3-chloro-4-methoxyphenol with 6-fluoro-2-nitrobenzoic acid, followed by reduction with sodium borohydride.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-12-6-5-8(7-10(12)15)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVGPZPTMBXQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691050 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-03-8 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














